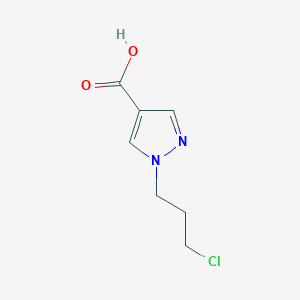

1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid

Beschreibung

1-(3-Chloropropyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a chloropropyl substituent at the N1-position and a carboxylic acid group at the C4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and pesticidal effects, with substituents playing a critical role in modulating these properties .

Eigenschaften

Molekularformel |

C7H9ClN2O2 |

|---|---|

Molekulargewicht |

188.61 g/mol |

IUPAC-Name |

1-(3-chloropropyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C7H9ClN2O2/c8-2-1-3-10-5-6(4-9-10)7(11)12/h4-5H,1-3H2,(H,11,12) |

InChI-Schlüssel |

URBANUYDLBJIPZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NN1CCCCl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 3-chloropropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chloropropyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to form other functional groups.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while reduction of the carboxylic acid group would produce an alcohol.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Key Differences:

- Chloropropyl vs. Aromatic Substituents : The chloropropyl chain (C3H6Cl) introduces flexibility and moderate hydrophobicity, contrasting with the rigid, planar aromatic groups in chlorophenyl or benzyl analogs. This may enhance membrane permeability in biological systems compared to aromatic analogs .

- Synthetic Complexity : Introducing chloropropyl likely requires alkylation steps with reagents like 3-chloropropyl bromide, whereas benzyl or phenyl groups are often added via Suzuki coupling or nucleophilic substitution .

Physicochemical Properties

- Molecular Weight and Lipophilicity : The chloropropyl derivative (estimated MW: ~218.6 g/mol) is heavier than the methyl analog (MW: 142.1 g/mol) but lighter than benzyl-substituted analogs (e.g., 236.66 g/mol for 1-[(3-chlorophenyl)methyl] derivative) .

- Solubility: The chloropropyl chain may reduce aqueous solubility compared to polar substituents (e.g., amino or methoxy) but improve solubility in organic solvents relative to aromatic analogs .

- Thermal Stability : Aliphatic chains like chloropropyl may lower melting points compared to rigid aromatic systems .

Biologische Aktivität

1-(3-Chloropropyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The pyrazole ring structure is known for its presence in various pharmacologically active compounds, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₈ClN₃O₂

- Molecular Weight : 201.62 g/mol

- IUPAC Name : 1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid

The biological activity of 1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid is primarily attributed to its interaction with various biological targets. The carboxylic acid group can participate in hydrogen bonding, enhancing binding affinity to target enzymes or receptors. Additionally, the chloropropyl substituent may influence lipophilicity and cellular uptake, affecting the compound's overall bioactivity.

Biological Activities

1-(3-Chloropropyl)-1H-pyrazole-4-carboxylic acid has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

- Antitumor Activity : The compound's potential as an antitumor agent has been explored. Pyrazole derivatives have demonstrated inhibitory effects on cancer cell lines, suggesting a role in cancer therapy .

- Anti-inflammatory Effects : Some studies have reported that pyrazole compounds can inhibit inflammatory mediators, making them candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Studies : A study conducted by Burguete et al. synthesized various pyrazole derivatives, including 1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid, which showed promising antimicrobial activity against pathogenic bacteria .

- Antitumor Mechanisms : Research highlighted the antitumor potential of pyrazole derivatives through their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo models .

- Inflammation Models : In vivo studies demonstrated that pyrazole derivatives could significantly reduce edema in carrageenan-induced inflammation models, indicating their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.